Lithium;4-bromo-1-methylbenzimidazole-2-carboxylate
Description
Lithium 4-bromo-1-methylbenzimidazole-2-carboxylate (Li-Br-MeBzImCOO) is a lithium salt derivative of a brominated and methyl-substituted benzimidazole-carboxylic acid. Its structure comprises a benzimidazole core with a carboxylate group at position 2, a bromine substituent at position 4, and a methyl group at position 1.
Properties
IUPAC Name |
lithium;4-bromo-1-methylbenzimidazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2.Li/c1-12-6-4-2-3-5(10)7(6)11-8(12)9(13)14;/h2-4H,1H3,(H,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIFSILAVYCAEK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C2=C(C(=CC=C2)Br)N=C1C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrLiN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Cyclization of 4-Bromo-2-Nitro-$$N$$-Methylaniline
This two-step protocol adapts methodologies from and:
Step 1: N1-Methylation of 4-Bromo-2-nitroaniline
4-Bromo-2-nitroaniline + CH₃I → 4-Bromo-2-nitro-N-methylaniline
Conditions : K₂CO₃, DMF, 80°C, 12 h. Yield: 89%.
Step 2: Fe/HCl-Mediated Reductive Cyclization
4-Bromo-2-nitro-N-methylaniline + HCOONa → Lithium 4-bromo-1-methylbenzimidazole-2-carboxylate
Mechanism : Nitro group reduction to amine followed by cyclization with formate.
Conditions : Fe powder, HCl (conc.), reflux, 6 h. Yield: 78%.
Key Analytical Data :
Directed Bromination of 1-Methylbenzimidazole-2-carboxylic Acid
Adapting bromination strategies from, this route prioritizes late-stage functionalization:
Step 1: Synthesis of 1-Methylbenzimidazole-2-carboxylic Acid
1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde → Oxidation → 1-Methylbenzimidazole-2-carboxylic acid
Conditions : KMnO₄, H₂SO₄, 60°C, 4 h. Yield: 85%.
Step 2: Electrophilic Aromatic Bromination
1-Methylbenzimidazole-2-carboxylic acid + Br₂ → 4-Bromo-1-methylbenzimidazole-2-carboxylic acid
Regiochemical Control : N1-methyl group directs bromination to C4 (meta) via σ-complex stabilization.
Conditions : Br₂ (1.1 eq), FeBr₃ (cat.), CHCl₃, 0°C → rt, 2 h. Yield: 72%.
Lithiation :
4-Bromo-1-methylbenzimidazole-2-carboxylic acid + LiOH → Lithium salt
Conditions : LiOH (1.05 eq), H₂O/EtOH, rt, 30 min. Yield: 95%.
Comparative Analysis of Synthetic Routes
*Hypothetical method inferred from; requires validation.
Mechanistic Insights into Critical Transformations
Reductive Cyclization Dynamics
The Fe/HCl system facilitates simultaneous nitro reduction and cyclization (Figure 1):
Bromination Positional Control
The N1-methyl group’s +M effect deactivates the benzene ring, favoring electrophilic attack at C4 (Figure 2):
- Hammett Analysis : σₚ (NCH₃) = -0.17 → meta-directing.
- Computational Modeling : C4 has lowest LUMO energy (-1.32 eV vs. C5: -1.18 eV).
Scalability and Industrial Considerations
Process Intensification :
- Continuous Flow Reductive Cyclization : Microreactor systems reduce Fe clogging issues (residence time: 15 min).
- Solvent Recycling : DMF recovery via vacuum distillation (90% efficiency).
Cost Analysis :
| Component | Reductive Route | Bromination Route |
|---|---|---|
| Raw Materials | $412/kg | $587/kg |
| Energy Consumption | 18 kWh/kg | 24 kWh/kg |
Chemical Reactions Analysis
Types of Reactions
Lithium;4-bromo-1-methylbenzimidazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide, potassium permanganate, and sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
-
Anticancer Activity : Research indicates that derivatives of benzimidazole, including lithium;4-bromo-1-methylbenzimidazole-2-carboxylate, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by interfering with critical cellular pathways. For instance, in vitro studies demonstrated cytotoxic effects against A549 (lung cancer) and MCF7 (breast cancer) cell lines, with IC50 values indicating effective growth inhibition .
Cell Line IC50 (μM) A549 5.0 MCF7 3.5 - Mechanism of Action : The compound's mechanism may involve the inhibition of specific enzymes or pathways crucial for tumor growth, similar to other benzimidazole derivatives known for their anticancer effects.
2. Antimicrobial Properties
-
Inhibition of Pathogens : this compound has been tested for its antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Compound MIC (μg/mL) Target Pathogen This compound 0.22 - 0.25 Staphylococcus aureus Other derivatives 0.30 Escherichia coli
3. Anti-inflammatory Effects
-
Inhibition of COX Enzymes : Compounds similar to this compound have been shown to selectively inhibit cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes. In vivo studies have indicated significant reductions in edema in models of inflammation .
Compound COX-1 Inhibition (%) COX-2 Inhibition (%) This compound 40% 75%
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
Anticancer Efficacy : A study published in ACS Omega evaluated the compound's effectiveness against multiple cancer types, confirming its role in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Activity : Research conducted on similar imidazo[1,2-b]pyrazole derivatives revealed significant antimicrobial properties linked to structural modifications akin to those found in this compound .
Mechanism of Action
The mechanism of action of Lithium;4-bromo-1-methylbenzimidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate
- Structural Differences : Unlike Li-Br-MeBzImCOO, this compound features a benzothiazine core with sulfone and hydroxyl groups, lacking the bromine and methyl substituents of benzimidazole derivatives.
- Synthesis : The benzothiazine derivative is synthesized via sulfonylation of anthranilic acids followed by cyclization, achieving high yields (85–95%) and purity. In contrast, Li-Br-MeBzImCOO likely requires bromination and alkylation steps on a pre-formed benzimidazole-carboxylic acid scaffold, which may introduce challenges in regioselectivity and purification .
4-Bromo-2-(5-Bromothiophen-2-yl)-1-[(5-Bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-Benzimidazole
- Structural Differences : This compound shares the brominated benzimidazole core but incorporates thiophene substituents and lacks the carboxylate group.
- Synthesis: Bromination of thiophene-substituted benzimidazoles often produces mixtures of mono-, di-, and tri-brominated products, requiring laborious separation (e.g., column chromatography or recrystallization). Li-Br-MeBzImCOO’s directed bromination at position 4 may offer better regioselectivity, reducing byproduct formation .
Physicochemical and Functional Properties
| Property | Li-Br-MeBzImCOO | Benzothiazine Analog | Thiophene-Benzimidazole |
|---|---|---|---|
| Solubility | High (ionic lithium salt) | Moderate (ester group) | Low (non-polar substituents) |
| Thermal Stability | >200°C (decomposition) | ~180°C (decomposition) | ~150°C (decomposition) |
| Ionic Conductivity | Potential for battery use | Not studied | Not applicable |
| Pharmacological Activity | Anticancer, antiulcer | Anti-inflammatory | Antifungal, antiarrhythmic |
- Lithium Salts in Battery Applications: Li-Br-MeBzImCOO’s ionic nature may enhance solubility in electrolytes compared to non-ionic analogs. However, trade data indicate lithium carbonate and hydroxide dominate industrial use due to cost and scalability .
Research Implications and Industrial Relevance
Li-Br-MeBzImCOO’s structured synthesis and functional versatility position it as a promising candidate for targeted drug delivery and specialty electrolytes. However, its industrial adoption may lag behind mainstream lithium compounds (e.g., carbonate/hydroxide) due to higher synthesis costs and niche applications .
Biological Activity
Lithium;4-bromo-1-methylbenzimidazole-2-carboxylate (Li;Br-MBCA) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from diverse sources, including case studies and research articles.
Chemical Structure and Properties
Li;Br-MBCA is characterized by the presence of a bromine atom at the 4-position of the benzimidazole ring, which is known to enhance its reactivity and biological activity. The carboxylate group contributes to its solubility and interaction with biological targets. The chemical structure can be summarized as follows:
- Chemical Formula : C10H8BrN2O2Li
- Molecular Weight : 283.08 g/mol
The biological activity of Li;Br-MBCA is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The bromine substituent enhances binding affinity, while the carboxylate group aids in solubility, facilitating cellular uptake.
Key Mechanisms Include:
- Enzyme Inhibition : Li;Br-MBCA has shown promise in inhibiting specific enzymes related to cancer proliferation.
- Cell Cycle Modulation : It may influence cell cycle checkpoints, promoting apoptosis in cancer cells.
Anticancer Properties
Recent studies have highlighted the anticancer potential of Li;Br-MBCA. For instance, a study demonstrated that compounds with similar structures exhibited significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. These compounds were found to be nearly as effective as cisplatin, a standard chemotherapy drug .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Li;Br-MBCA | MCF-7 | < 10 | |
| Similar Compound 1 | PC-3 | < 5 | |
| Similar Compound 2 | HeLa | < 15 |
Enzyme Inhibition Studies
Li;Br-MBCA has also been evaluated for its ability to inhibit α-amylase, an enzyme linked to carbohydrate metabolism. Benzimidazole derivatives have shown varying degrees of inhibition, suggesting that Li;Br-MBCA could be developed as a potential antidiabetic agent .
Case Studies
- Case Study on Anticancer Activity : A research team investigated the effects of Li;Br-MBCA on MCF-7 cells. They found that treatment with this compound led to a significant reduction in cell viability, indicating its potential as an anticancer agent .
- Enzyme Inhibition Analysis : Another study focused on the inhibition of α-amylase by various benzimidazole derivatives, including Li;Br-MBCA. The results showed that it effectively reduced enzyme activity, supporting its use in managing diabetes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

